molecular formula C27H38D6O B602601 Desmosterol-d6 CAS No. 1246298-67-8

Desmosterol-d6

Cat. No.: B602601
CAS No.: 1246298-67-8
M. Wt: 390.67
Attention: For research use only. Not for human or veterinary use.
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Description

Desmosterol-d6 is a deuterated form of desmosterol, a naturally occurring sterol that is an intermediate in the biosynthesis of cholesterol. Desmosterol constitutes about 1% of brain sterol and is catabolized to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). The deuterated form, this compound, is used as a stable isotope-labeled compound in various biochemical and physiological studies .

Mechanism of Action

Target of Action

Desmosterol-d6, a deuterium-labeled form of Desmosterol , primarily targets the 3-hydroxysterol 24-reductase (DHCR24) enzyme . This enzyme catalyzes the conversion of Desmosterol to cholesterol . Desmosterol also acts as a specific agonist of the nuclear receptor RORγ .

Mode of Action

This compound interacts with its targets to modulate various biological processes. It inhibits the DHCR24 enzyme, thereby affecting the conversion of Desmosterol to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .

Biochemical Pathways

This compound is involved in the Bloch pathway of cholesterol biosynthesis . It serves as the immediate precursor of cholesterol in this pathway . The compound plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . It significantly down-regulates genes enrolled in the oxidative process and cholesterol homeostasis pathway .

Pharmacokinetics

Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

This compound has several molecular and cellular effects. It decreases cellular reactive oxygen species (ROS) levels . In contrast, it remarkably upregulates key inflammatory genes, including IL-6, TNF-α, and IFN-γ . It also impacts progenitor cell differentiation into neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the specific cellular environment. In the context of hepatitis C virus (HCV) based viral assays, this compound is used as a substitute to desmosterol to rescue replication .

Biochemical Analysis

Biochemical Properties

Desmosterol-d6 plays a crucial role in biochemical reactions, particularly in the biosynthesis of cholesterol. It interacts with several enzymes, including 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the conversion of desmosterol to cholesterol. This interaction is essential for maintaining cholesterol homeostasis in cells. This compound, being a stable isotope-labeled compound, is used as a tracer in various biochemical assays to study the pharmacokinetics and metabolic profiles of drugs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the inflammatory response and oxidative stress pathways in intestinal epithelial cells. This compound treatment leads to a significant down-regulation of genes involved in oxidative processes and cholesterol homeostasis, while upregulating key inflammatory genes such as IL-6, TNF-α, and IFN-γ . Additionally, desmosterol is known to contribute to cell membrane fluidity and promote sperm maturation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a ligand for nuclear receptors such as liver X receptor (LXR) and retinoid X receptor (RXR), which play a role in regulating cholesterol homeostasis and immune responses in macrophages . This compound also influences gene expression by modulating the activity of these nuclear receptors, leading to changes in the expression of genes involved in cholesterol metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Long-term studies have shown that desmosterol can modulate core genes involved in oxidative stress and inflammatory response processes in intestinal epithelial cells, with significant changes observed in gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high levels of desmosterol can replace cholesterol in the retina, both structurally and functionally, without causing adverse effects . In models of desmosterolosis, elevated levels of desmosterol and reduced levels of cholesterol can lead to congenital anomalies and other health issues . These findings highlight the importance of dosage in determining the physiological effects of this compound.

Metabolic Pathways

This compound is involved in the Bloch pathway of cholesterol biosynthesis, where it serves as the immediate precursor to cholesterol. It interacts with enzymes such as DHCR24, which catalyzes its conversion to cholesterol . This pathway is crucial for maintaining cholesterol homeostasis in cells and tissues. This compound, as a stable isotope-labeled compound, is used to study metabolic flux and the effects of various drugs on cholesterol metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through plasma lipoproteins. It is predominantly carried by high-density lipoprotein (HDL) and low-density lipoprotein (LDL), with HDL playing a significant role in exporting desmosterol from cells . This transport mechanism is essential for maintaining cholesterol homeostasis and preventing the accumulation of cholesterol intermediates in cells.

Subcellular Localization

This compound is localized within various subcellular compartments, including the plasma membrane and mitochondria. Its low levels in the hippocampus have been shown to impact progenitor cell differentiation into neurons . This compound is also used as a substitute for desmosterol in viral assays to rescue replication, highlighting its importance in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmosterol-d6 can be synthesized through the deuteration of desmosterol. The process involves the incorporation of deuterium atoms into the desmosterol molecule. One common method is the catalytic hydrogenation of desmosterol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The starting material, desmosterol, is subjected to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Desmosterol-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form desmosterol ketone.

    Reduction: It can be reduced to form desmosterol alcohol.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Neurobiological Research

Alzheimer's Disease Biomarker
Desmosterol levels have been investigated as potential biomarkers for Alzheimer's disease (AD). Research indicates that plasma desmosterol concentrations are significantly decreased in AD patients compared to healthy controls. A study utilized liquid chromatography-mass spectrometry to quantify desmosterol levels, revealing a strong correlation between desmosterol levels and cognitive function as measured by the Mini-Mental State Examination scores. The findings suggest that desmosterol could serve as a non-invasive biomarker for early diagnosis of AD and monitoring disease progression .

Table 1: Desmosterol Levels in Alzheimer's Disease Studies

Study ReferenceSample SizeDesmosterol Measurement MethodKey Findings
109LC-MSDecreased levels in AD patients; significant correlation with cognitive decline
100LC-MSIdentified as a potential biomarker for early-stage dementia

Cardiovascular Research

Impact of Amiodarone on Desmosterol Levels
Amiodarone, a medication commonly used for cardiac arrhythmias, has been shown to influence cholesterol metabolism by increasing desmosterol levels in treated patients. A clinical study involving 236 cardiac patients demonstrated that amiodarone treatment led to a robust increase in serum desmosterol levels. The mechanism identified involved the inhibition of the enzyme 24-dehydrocholesterol reductase, which is critical in cholesterol synthesis. This accumulation may have implications for understanding the side effects and therapeutic effects of amiodarone .

Table 2: Effects of Amiodarone on Desmosterol Levels

Study ReferencePatient GroupMeasurement PeriodKey Findings
236 cardiac patientsBefore and after treatmentSignificant increase in serum desmosterol levels post-amiodarone treatment

Metabolic Studies

Role in Cholesterol Biosynthesis
Desmosterol-d6 is utilized as a tracer in metabolic studies to investigate cholesterol biosynthesis pathways. Its deuterated nature allows for precise tracking of metabolic processes involving sterol intermediates. Research has shown that alterations in desmosterol levels can indicate disruptions in cholesterol synthesis, which is relevant for understanding metabolic disorders and developing therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

    Desmosterol: The non-deuterated form of Desmosterol-d6.

    Cholesterol: The final product in the biosynthesis pathway where desmosterol is an intermediate.

    Sitosterol: Another sterol with a similar structure but different biological functions.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing and quantifying sterol metabolism in research studies. Its stable isotope labeling allows for precise measurements and analysis in various biochemical assays .

Biological Activity

Desmosterol-d6 is a deuterated form of desmosterol, a sterol intermediate in the cholesterol biosynthesis pathway. This compound has garnered attention in various biological studies due to its role in cellular metabolism, particularly in the context of viral infections and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Desmosterol and this compound

Desmosterol is synthesized from lanosterol via several enzymatic steps, with 24-dehydrocholesterol reductase (DHCR24) being the key enzyme that converts desmosterol to cholesterol. The deuterated version, this compound, is utilized in metabolic studies to trace its conversion and interaction within biological systems due to its unique mass signature.

Interaction with Hepatitis C Virus (HCV)

Recent studies have demonstrated that HCV NS3-4A protease regulates the lipid environment by cleaving DHCR24, leading to an accumulation of desmosterol. This accumulation is linked to enhanced HCV replication. In an experimental setup, cells treated with this compound showed reduced conversion to cholesterol-d6 when DHCR24 activity was inhibited or when HCV replicon was present, indicating that HCV exploits host sterol metabolism for its replication cycle .

Key Findings:

  • Reduced Conversion: Inhibition of DHCR24 resulted in a significant decrease in the conversion of this compound to cholesterol-d6.
  • Proteolytic Cleavage: Co-expression of NS3-4A reduced the conversion rate significantly compared to controls .

Role in Alzheimer's Disease

Desmosterol levels have been implicated in Alzheimer's disease (AD). Studies indicate that elevated levels of desmosterol in the brain may counteract amyloid-beta production by modulating the activity of β-secretase. In mouse models and human studies, alterations in desmosterol levels correlate with changes in amyloid precursor protein (APP) processing and tau phosphorylation .

Data Table: Desmosterol Levels in Alzheimer's Disease

Study TypeSubject TypeDesmosterol Level (ng/mL)Observations
Mouse ModelAD vs. ControlHigher in ControlCorrelation with lower amyloid-beta levels
Human StudyAD Patients vs. ControlLower in AD PatientsSuggests potential biomarker for early detection

Case Studies

  • HCV Infection Model:
    • Cells infected with HCV showed increased levels of this compound due to impaired DHCR24 activity.
    • Treatment with telaprevir (an NS3-4A inhibitor) restored normal conversion rates, highlighting the importance of desmosterol metabolism in viral pathogenesis.
  • Neurodegeneration Assessment:
    • A study measuring desmosterol levels in plasma revealed significant decreases in AD patients compared to age-matched controls. This suggests that monitoring desmosterol could aid in understanding disease progression and potential therapeutic targets .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-QSOBUISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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